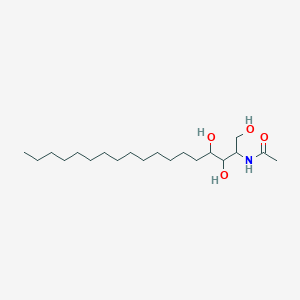
1-Iodopropane-3,3,3-D3
概要
説明
1-Iodopropane-3,3,3-D3, also known as deuterated 1-iodopropane, is a deuterium-labeled compound with the molecular formula CD3CH2CH2I. It is a stable isotope-labeled analog of 1-iodopropane, where the three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is commonly used in scientific research, particularly in studies involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions
1-Iodopropane-3,3,3-D3 can be synthesized through the iodination of 1-propanol-3,3,3-D3. The general synthetic route involves the following steps:
Preparation of 1-Propanol-3,3,3-D3: This can be achieved by the reduction of propionic acid-3,3,3-D3 using lithium aluminum deuteride (LiAlD4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Deuterated Propanol: Using large quantities of lithium aluminum deuteride for the reduction process.
Iodination in Industrial Reactors: Utilizing industrial-scale reactors for the iodination step, ensuring efficient mixing and reaction control to maximize yield and purity.
化学反応の分析
Types of Reactions
1-Iodopropane-3,3,3-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This is the most common reaction, where the iodine atom is replaced by a nucleophile. For example, reacting with sodium cyanide (NaCN) to form 3,3,3-trideuteropropanenitrile.
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form propene-3,3,3-D3.
Oxidation: It can be oxidized to form 3,3,3-trideuteropropanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), dimethyl sulfoxide (DMSO) as solvent.
Elimination: Potassium tert-butoxide (KOtBu), ethanol as solvent.
Oxidation: Potassium permanganate (KMnO4), acidic or neutral conditions.
Major Products
Nucleophilic Substitution: 3,3,3-Trideuteropropanenitrile.
Elimination: Propene-3,3,3-D3.
Oxidation: 3,3,3-Trideuteropropanoic acid.
科学的研究の応用
1-Iodopropane-3,3,3-D3 is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Tracer Studies: Used in metabolic studies to trace the pathway of propyl groups in biological systems.
NMR Spectroscopy: The deuterium atoms provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, aiding in the structural elucidation of organic compounds.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.
Environmental Studies: Used to trace the movement and degradation of organic compounds in environmental systems.
作用機序
The mechanism of action of 1-iodopropane-3,3,3-D3 primarily involves its role as a labeled compound in various reactions. The deuterium atoms act as tracers, allowing researchers to follow the movement and transformation of the compound in different chemical and biological systems. The molecular targets and pathways depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical synthesis.
類似化合物との比較
1-Iodopropane-3,3,3-D3 can be compared with other deuterated alkyl halides, such as:
1-Bromopropane-3,3,3-D3: Similar in structure but with a bromine atom instead of iodine. It undergoes similar reactions but with different reactivity due to the nature of the halogen.
1-Chloropropane-3,3,3-D3: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to this compound.
1-Iodopropane-2,2,2-D3: Another deuterated analog where the deuterium atoms are at the second carbon. It has different labeling properties and applications.
The uniqueness of this compound lies in its specific isotopic labeling at the terminal carbon, making it particularly useful for studies requiring precise tracking of the propyl group.
特性
IUPAC Name |
1,1,1-trideuterio-3-iodopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)
![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)
![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B3044062.png)
![sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate](/img/structure/B3044063.png)

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)




![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)
